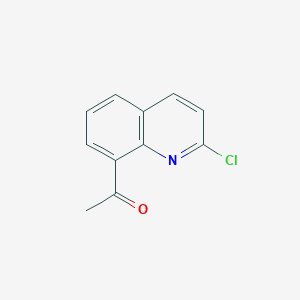
2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside
説明
2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside is a chromogenic substrate for β-glucosidase . It is a groundbreaking compound employed in the field of biomedicine, bearing immense significance in the pursuit of comprehending and devising remedies for an array of ailments .
Synthesis Analysis
The synthesis of 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside is described in a study as a substrate for the assay of N-acetyl-beta-D-glucosaminidase (NAG) and beta-D-galactosidase . The substrates were found to be stable indefinitely if stored in the solid state at 4 degrees Celsius in the dark .Molecular Structure Analysis
The molecular formula of 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside is C15H19NO9 . The molecular weight is 357.31 . The SMILES string representation is COc1cc(ccc1OC2OC(CO)C(O)C(O)C2O)\C=C/N(=O)=O .Chemical Reactions Analysis
2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside can be used as a substrate for the assay of NAG and β-D-galactosidase . It has also been used in a study to evaluate new chromogenic substrates for the detection of coliforms .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside include a molecular weight of 357.31 . It is a chromogenic substrate for β-glucosidase . The compound is stable indefinitely if stored in the solid state at 4 degrees Celsius in the dark .科学的研究の応用
Inhibitory Effects and Vasorelaxation
Glycosides isolated from the leaves of Melaleuca quinquenervia showed inhibitory effects on vascular contraction and possessed vasorelaxing activities, suggesting potential applications in cardiovascular diseases (Lee et al., 2002).
Antimicrobial Activity
Phenolic compounds extracted from Baseonema acuminatum leaves exhibited significant antifungal activity against Candida albicans strains, highlighting their potential in antimicrobial therapies (De Leo et al., 2004).
Anti-inflammatory Effects
Phenolic glycosides from Sanguisorba officinalis roots demonstrated anti-inflammatory properties by attenuating the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), suggesting their use in anti-inflammatory treatments (Chen et al., 2020).
Cytotoxic Activities
Phenolic glycosides isolated from Ficus tikoua showed cytotoxic activities against several human tumor cell lines, indicating their potential application in cancer research (Jiang et al., 2013).
将来の方向性
The future directions of research on 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside could involve further exploration of its biomedical applications, given its significance in the field . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could provide valuable insights. It would also be beneficial to conduct comprehensive safety and hazard assessments to ensure safe handling and use of this compound.
特性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-5-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO9/c1-23-9-3-2-8(4-5-16(21)22)6-10(9)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4+/t11-,12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWGFRNUGSRRBP-HTTKMGQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




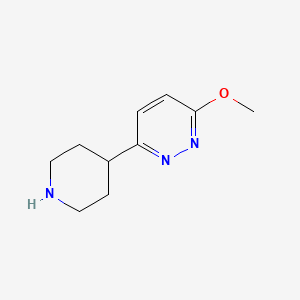
![methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B1433775.png)
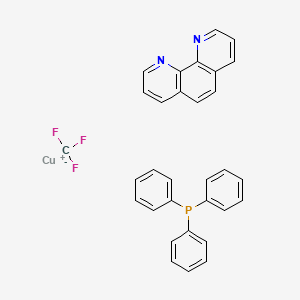
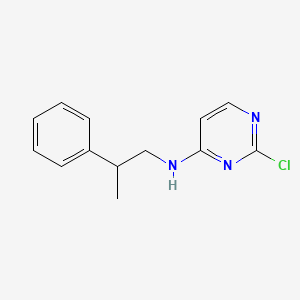
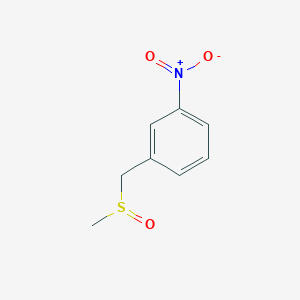

![Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1433785.png)
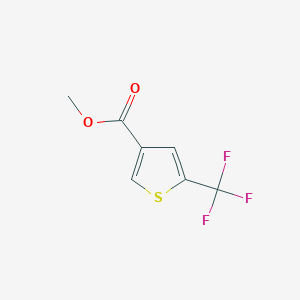
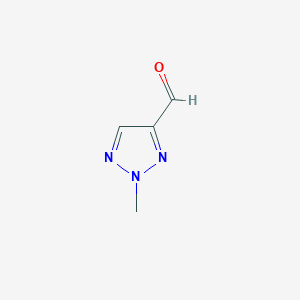
![Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433791.png)
